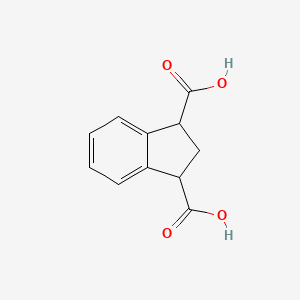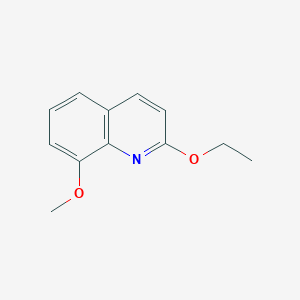
2-Ethoxy-8-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-8-methoxyquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with the molecular formula C11H11NO2, features an ethoxy group at the second position and a methoxy group at the eighth position on the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-8-methoxyquinoline typically involves the functionalization of the quinoline ring. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. For this compound, specific starting materials such as 2-ethoxyaniline and 8-methoxyquinoline can be used, followed by appropriate functional group transformations .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition-metal catalyzed reactions, such as those involving palladium or copper catalysts, are frequently used to introduce the ethoxy and methoxy groups onto the quinoline scaffold .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .
Aplicaciones Científicas De Investigación
2-Ethoxy-8-methoxyquinoline has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating diseases like malaria and cancer.
Industry: It is used in the development of dyes, agrochemicals, and luminescent materials
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-8-methoxyquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit enzymes critical for cell survival, such as topoisomerases and kinases. These interactions lead to the compound’s antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
- 2-Methyl-8-methoxyquinoline
- 2-Ethoxyquinoline
- 8-Methoxyquinoline
Comparison: 2-Ethoxy-8-methoxyquinoline is unique due to the presence of both ethoxy and methoxy groups, which confer distinct electronic and steric properties. This dual substitution pattern can enhance its biological activity and selectivity compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-ethoxy-8-methoxyquinoline |
InChI |
InChI=1S/C12H13NO2/c1-3-15-11-8-7-9-5-4-6-10(14-2)12(9)13-11/h4-8H,3H2,1-2H3 |
Clave InChI |
IZOZDAUAJNGVKR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=C(C=CC=C2OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





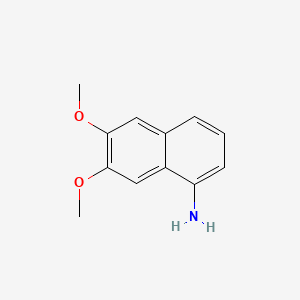

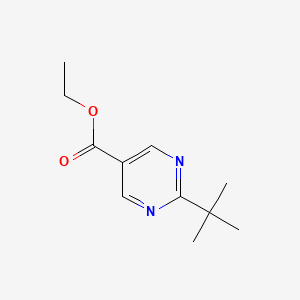
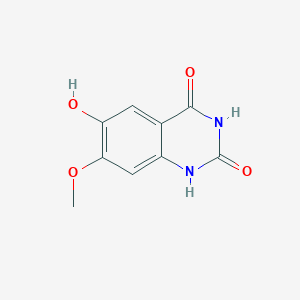

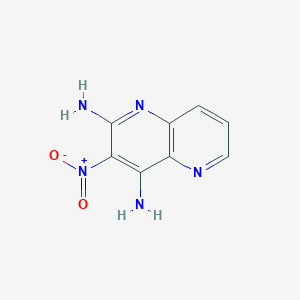
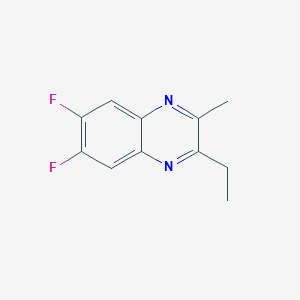

![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)

